molecular formula C10H14O3 B8486907 4-(2-Methoxyethoxymethyl)phenol

4-(2-Methoxyethoxymethyl)phenol

Cat. No.: B8486907
M. Wt: 182.22 g/mol
InChI Key: ROLLYPTWGVIGLQ-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxymethyl)phenol is a phenolic compound featuring a methoxyethoxymethyl (-CH₂-O-CH₂-CH₂-OCH₃) substituent at the para position of the phenol ring. This compound is characterized by its ether-linked side chain, which enhances its solubility in polar solvents and influences its reactivity in organic synthesis. These analogs are utilized as intermediates in pharmaceutical synthesis, particularly in the preparation of agonists for G-protein coupled receptors (GPCRs) .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-methoxyethoxymethyl)phenol

InChI

InChI=1S/C10H14O3/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5,11H,6-8H2,1H3

InChI Key

ROLLYPTWGVIGLQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Key Properties

The following table summarizes structural analogs of 4-(2-Methoxyethoxymethyl)phenol and their properties based on available evidence:

Compound Name CAS Number Substituent Key Applications/Findings References
4-(2-Methoxyethoxy)phenol 51980-60-0 -OCH₂CH₂OCH₃ Reactant in synthesizing GPCR 119 agonists; high purity (>99%) used in drug development.
4-(Methoxymethyl)phenol N/A -CH₂OCH₃ Isolated from Pleione bulbocodioides; potential bioactive natural product.
4-(Ethoxymethyl)phenol N/A -CH₂OCH₂CH₃ Natural product from Pleione bulbocodiodes; structural studies highlight stability.
4-(2-Methoxyethyl)phenol 56718-71-9 -CH₂CH₂OCH₃ Biochemical reagent for life science research; high assay purity (>99%).
2-Methoxy-4-(methoxymethyl)phenol 5533-03-9 -OCH₃ and -CH₂OCH₃ (meta/para) Intermediate in organic synthesis; studied for electronic properties.

Substituent Effects on Physicochemical Properties

  • Solubility and Reactivity: The methoxyethoxy group (-OCH₂CH₂OCH₃) in 4-(2-Methoxyethoxy)phenol increases hydrophilicity compared to simpler substituents like methoxymethyl (-CH₂OCH₃) or methoxyethyl (-CH₂CH₂OCH₃). This enhances its utility in aqueous-phase reactions and drug formulations . Ethoxymethyl (-CH₂OCH₂CH₃) and methoxyethyl substituents introduce moderate lipophilicity, making these compounds suitable for membrane permeability studies in medicinal chemistry .
  • Electronic Effects: Electron-donating substituents (e.g., -OCH₃, -CH₂OCH₃) stabilize the phenol ring via resonance, increasing its resistance to oxidation. This property is critical in pharmaceutical intermediates where stability under synthetic conditions is essential .

Research Findings and Theoretical Insights

Nonlinear Optical (NLO) Properties of Phenolic Derivatives

These findings suggest that introducing conjugated substituents to phenolic compounds can enhance NLO performance, a principle that may extend to this compound derivatives.

Quantum Mechanical Calculations

Density functional theory (DFT) studies on phenolic analogs reveal that low HOMO-LUMO energy gaps (<3 eV) correlate with high polarizability and nonlinear optical responses . For example, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol has a calculated bandgap of 2.54 eV, enabling efficient charge transfer essential for NLO applications .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via activation of the benzyl alcohol’s hydroxyl group by Yb(OTf)₃, facilitating nucleophilic attack by 2-methoxyethanol. Key parameters influencing yield include solvent choice, reactant stoichiometry, and catalyst loading. For instance, using acetonitrile as the solvent and a 5:1 molar ratio of 2-methoxyethanol to 4-hydroxybenzyl alcohol achieved an 81% yield of the target compound. By contrast, dichloromethane or toluene reduced yields due to poorer solubility of intermediates.

A critical side reaction involves the formation of bis(4-hydroxybenzyl) ether, which competes with the desired pathway. Increasing the excess of 2-methoxyethanol suppresses this dimerization, as demonstrated in Table 1.

Table 1: Effect of 2-Methoxyethanol Stoichiometry on Yield

Molar Ratio (2-Methoxyethanol : Substrate)Yield of this compound (%)
1:134
3:162
5:181

Catalyst Scope and Limitations

While Yb(OTf)₃ is optimal, other rare earth triflates (e.g., Sc(OTf)₃, La(OTf)₃) showed lower activity. The catalyst’s efficacy stems from its ability to stabilize oxonium intermediates without inducing over-oxidation. Notably, substrates with electron-donating groups (e.g., 4-methoxybenzyl alcohol) reacted efficiently, whereas ortho-substituted analogs (e.g., 2-hydroxybenzyl alcohol) exhibited reduced reactivity due to steric hindrance.

Mitsunobu Reaction-Based Strategies

An alternative route employs the Mitsunobu reaction to install the methoxyethoxymethyl group. This method, adapted from PMC research on β₂-adrenergic receptor agonists, utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxyphenylacetic acid derivatives with 2-methoxyethanol.

Synthetic Procedure

  • Mitsunobu Coupling : Methyl 2-(4-hydroxyphenyl)acetate reacts with 2-methoxyethanol under DEAD/PPh₃ conditions to form the ether linkage.

  • Saponification : The ester group is hydrolyzed using NaOH, yielding the carboxylic acid.

  • Functionalization : The acid is converted to an acid chloride (via oxalyl chloride) and coupled with chiral auxiliaries (e.g., 4-benzyl-2-oxazolidinone) for asymmetric applications.

This method achieves moderate yields (65–75%) but offers flexibility for introducing stereochemical complexity. However, it requires multiple steps and generates stoichiometric triphenylphosphine oxide byproducts, complicating purification.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Yb(OTf)₃ Method : Superior for large-scale synthesis due to one-step catalysis, high atom economy, and minimal byproducts. Industrial viability is enhanced by the catalyst’s reusability after aqueous extraction.

  • Mitsunobu Approach : Better suited for small-scale, stereoselective syntheses but limited by cost and waste generation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(2-Methoxyethoxymethyl)phenol?

Answer:
Synthesis typically involves introducing the methoxyethoxymethyl group onto the phenolic ring. Two primary routes include:

  • Friedel-Crafts Alkylation : Reaction of phenol with methoxyethoxymethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. The reaction requires strict moisture control to prevent catalyst deactivation .
  • Nucleophilic Substitution : Starting from 4-hydroxybenzyl derivatives, the methoxyethoxy group is introduced via Williamson ether synthesis using sodium hydride (NaH) in tetrahydrofuran (THF) .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Basic: How is this compound characterized structurally and functionally?

Answer:
Key characterization techniques:

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., singlet for methoxyethoxy protons at δ 3.3–3.7 ppm; aromatic protons at δ 6.7–7.2 ppm). ¹³C NMR identifies carbons adjacent to electronegative groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 196.12) and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (phenolic -OH stretch) and 1100 cm⁻¹ (C-O-C ether stretch) confirm functional groups .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:
The methoxyethoxymethyl group acts as an ortho/para-directing substituent. To control regioselectivity:

  • Nitration : Use dilute HNO₃ in acetic acid at 0–5°C to favor para-substitution. Meta products may form under strongly acidic conditions due to steric hindrance .
  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) requires excess catalyst to overcome deactivation by the ether group.
    Computational tools like density functional theory (DFT) predict reactive sites by analyzing electron density distribution .

Advanced: How should researchers resolve discrepancies in reported melting points or solubility data?

Answer:
Contradictions often arise from:

  • Purity variations : Impurities (e.g., unreacted phenol) lower melting points. Recrystallize from ethanol and validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Polymorphism : Different crystalline forms affect melting behavior. Use differential scanning calorimetry (DSC) to identify polymorphs.
    Reported solubility in DMSO (25°C: ~50 mg/mL) may vary due to hygroscopicity; pre-dry samples and use Karl Fischer titration to assess moisture content .

Basic: What are the key applications of this compound in drug discovery?

Answer:

  • Pharmaceutical Intermediates : Used in synthesizing β-blockers (e.g., metoprolol) due to its ether-linked side chain, which enhances blood-brain barrier penetration .
  • Antimicrobial Studies : Derivatives are screened against Staphylococcus aureus (MIC assays) by modifying the methoxyethoxy group to enhance hydrophobicity .

Advanced: What computational strategies improve the design of this compound derivatives?

Answer:

  • Molecular Docking : Predict binding affinities to biological targets (e.g., β-adrenergic receptors) using AutoDock Vina. Adjust substituents to optimize hydrogen bonding and steric fit .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity to prioritize synthetic targets .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Oxidation Prevention : Store under inert gas (N₂/Ar) at 2–8°C. Add antioxidants (e.g., BHT) to solutions.
  • Light Sensitivity : Use amber vials to prevent photooxidation. Monitor degradation via TLC (silica gel, Rf ~0.5 in ethyl acetate) .

Advanced: How can trace impurities (<0.1%) in synthesized batches be quantified?

Answer:

  • LC-MS/MS : Detect impurities at ppm levels using a reverse-phase column and MRM transitions.
  • qNMR with Internal Standards : Use deuterated dimethyl sulfoxide (DMSO-d₆) and 1,3,5-trimethoxybenzene as a reference for quantitation .

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